molecular formula C12H14O2 B11903899 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11903899
M. Wt: 190.24 g/mol
InChI Key: ZXPNFVNIRFXYCV-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 7th position and a methyl group at the 3rd position on the naphthalenone ring It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methoxy-3-methyl-1-tetralone with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro and tetrahydro derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, and aryl groups.

Scientific Research Applications

Basic Information

  • Chemical Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 6836-19-7

Structural Characteristics

The compound features a methoxy group and a methyl group attached to a dihydronaphthalene backbone, which influences its reactivity and biological activity.

Organic Synthesis

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate in organic synthesis. Its structure allows for various functional group modifications, making it valuable for creating more complex molecules. The compound can be utilized in the synthesis of:

  • Pharmaceuticals : It can act as a precursor for synthesizing biologically active compounds.
  • Dyes and Pigments : The compound's aromatic nature makes it suitable for developing colorants.

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Properties : Studies suggest that derivatives of dihydronaphthalene may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug design targeting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its therapeutic potential:

  • Neuroprotective Effects : Some studies highlight its ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disease treatments.
  • Anticancer Activity : Preliminary research indicates that derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Case Study 1: Synthesis of Dihydronaphthalene Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydronaphthalene derivatives starting from this compound. These derivatives were evaluated for their effectiveness as monoamine oxidase inhibitors, which are crucial in treating depression and other mood disorders .

Case Study 2: Antioxidant Activity Assessment

A research article assessed the antioxidant activity of various naphthalene derivatives, including this compound. The findings demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 3: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated potential inhibitory effects that could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and methyl groups on the naphthalenone ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1-tetralone
  • 3-Methyl-1-tetralone
  • 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy and methyl groups on the naphthalenone ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Biological Activity

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 7-methoxy-3-methyl-1-tetralone, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O2C_{12}H_{14}O_2 with a CAS number of 55879-73-7. The compound features a methoxy group and a methyl group on a naphthalene backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. For example, a study reported that the compound exhibited an inhibitory effect on Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of signaling pathways involved in inflammation . This suggests its utility in conditions characterized by chronic inflammation.

Metabolic Syndrome and Weight Management

A notable area of research involves the role of this compound in managing metabolic syndrome. In animal models subjected to a high-fat diet, administration of the compound led to significant weight loss and reductions in white adipose tissue mass. Biochemical analyses revealed improvements in glycemic control and liver function markers . This positions the compound as a candidate for further development in obesity treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized for scale production. Various synthetic routes have been explored, including multi-step reactions involving Grignard reagents and condensation reactions with glyoxylic acid . Understanding the structure-activity relationship is crucial for enhancing its biological efficacy; modifications to the methoxy or methyl groups can significantly alter its activity profile.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialInhibitory effect on S. aureus
Inhibitory effect on C. albicans
Anti-inflammatoryReduced pro-inflammatory cytokines
Metabolic syndromeWeight loss in high-fat diet models
Improved glycemic control

Case Studies

  • Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) that was promising compared to standard antibiotics.
  • Metabolic Impact : In a controlled experiment with obese mice, treatment with the compound resulted in significant weight reduction and metabolic improvements over eight weeks compared to untreated controls. This study underscores its potential application in obesity management.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ZXPNFVNIRFXYCV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)OC)C(=O)C1

Origin of Product

United States

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